(S)-Lisinopril-d5
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Overview
Description
Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme inhibitor. It is primarily used as an internal standard in the quantification of lisinopril by gas chromatography or liquid chromatography-mass spectrometry. The deuterium atoms in Lisinopril-d5 replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analytical procedures .
Mechanism of Action
Target of Action
Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by Lisinopril-d5 is the RAAS . By inhibiting ACE, Lisinopril-d5 reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .
Pharmacokinetics
Lisinopril-d5 exhibits complex pharmacokinetics. The bioavailability of Lisinopril-d5 is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril-d5 is about 12 hours .
Result of Action
The primary result of Lisinopril-d5’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, Lisinopril-d5 helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .
Action Environment
The action of Lisinopril-d5 can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of Lisinopril-d5 is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Lisinopril-d5 interacts with various enzymes and proteins in biochemical reactions. It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells . This interaction with endothelin-1 and nitric oxide plays a crucial role in its biochemical properties.
Cellular Effects
Lisinopril-d5 has significant effects on various types of cells and cellular processes. For instance, in AC16 human cardiomyocytes, exposure to Lisinopril-d5 treatment significantly upregulates proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin . It also reduces osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .
Molecular Mechanism
The molecular mechanism of Lisinopril-d5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ACE inhibitor, Lisinopril-d5 inhibits the pressor response to angiotensin I in anesthetized rats and dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril-d5 involves the incorporation of deuterium atoms into the lisinopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include deuterated reagents.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms. This may involve the use of deuterated solvents and catalysts.
Purification: The final product is purified using techniques such as chromatography to obtain Lisinopril-d5 with high purity.
Industrial Production Methods
Industrial production of Lisinopril-d5 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lisinopril-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Lisinopril-d5 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Lisinopril-d5 into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Lisinopril-d5 .
Scientific Research Applications
Lisinopril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in the quantification of lisinopril in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of lisinopril.
Drug Development: Utilized in the development and validation of analytical methods for lisinopril and related compounds.
Comparison with Similar Compounds
Lisinopril-d5 can be compared with other angiotensin-converting enzyme inhibitors, such as:
Enalapril: Another angiotensin-converting enzyme inhibitor with similar effects but different pharmacokinetic properties.
Ramipril: Known for its longer duration of action compared to lisinopril.
Captopril: The first angiotensin-converting enzyme inhibitor developed, with a shorter half-life than lisinopril.
Lisinopril-d5 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical procedures .
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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